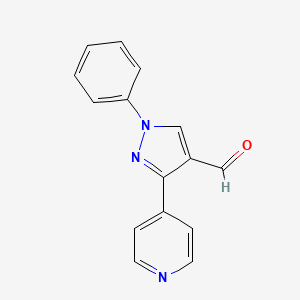

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-3-pyridin-4-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXJROJLJRFFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358097 |

Source

|

| Record name | 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24792131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

371917-81-6 |

Source

|

| Record name | 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the basic properties, a likely synthetic route, and the potential biological significance of this compound, based on available scientific literature and data from structurally related compounds.

Core Physicochemical Properties

Quantitative experimental data for the basic physicochemical properties of this compound are not extensively available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₁₁N₃O | PubChem[4] |

| Molecular Weight | 249.27 g/mol | PubChem[4] |

| CAS Number | 371917-81-6 | BIOFOUNT[5] |

| Predicted XlogP | 1.9 | PubChemLite[6] |

| Appearance | Likely a pale yellow or off-white solid | Based on similar pyrazole carbaldehydes[7] |

| Melting Point | Not available. The related 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde has a melting point of 142-146 °C. | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF.[8] | |

| pKa | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, a common and effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.[8][9] The general strategy involves the reaction of a suitable hydrazone precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established protocols for similar pyrazole-4-carbaldehydes, is outlined below.[8]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous pyrazole-4-carbaldehydes.[8]

Step 1: Synthesis of 1-(pyridin-4-yl)ethan-1-one phenylhydrazone

-

To a solution of 4-acetylpyridine (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold dimethylformamide (DMF, 5 equivalents) with constant stirring.

-

To the prepared Vilsmeier reagent, add the 1-(pyridin-4-yl)ethan-1-one phenylhydrazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, stir the reaction mixture at 60-70°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR (CDCl₃, δ ppm) | ~9.8-10.0 (s, 1H, -CHO), ~8.6-8.8 (d, 2H, pyridyl-H), ~7.8-8.0 (d, 2H, pyridyl-H), ~7.4-7.6 (m, 5H, phenyl-H), ~8.5 (s, 1H, pyrazole-H). |

| ¹³C NMR (CDCl₃, δ ppm) | ~185-190 (-CHO), ~150-155 (pyrazole-C), ~140-145 (pyrazole-C), ~120-130 (phenyl-C and pyridyl-C), ~115-120 (pyrazole-C). |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1680-1700 (C=O aldehyde stretch), ~1590-1610 (C=N and C=C stretch). |

| Mass Spectrometry | [M+H]⁺ at m/z 250.0975.[6] |

Biological Activity and Potential Applications

The pyrazole scaffold is a cornerstone in the development of therapeutic agents. Various derivatives of 1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[11][12][13] They have been shown to inhibit various cancer cell lines, including breast, lung, and colon cancer. For instance, certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors with excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 0.25 μM).[12]

Anti-inflammatory Activity

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Derivatives of 1-phenyl-pyrazole have shown strong anti-inflammatory activity in animal models.[14] Some novel pyrazole analogues have exhibited better anti-inflammatory activity when compared to standard drugs like diclofenac sodium.[2]

Hypothetical Signaling Pathway Involvement

Given the known anticancer and anti-inflammatory effects of pyrazole derivatives, this compound could potentially modulate key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt or NF-κB pathways.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Summary and Future Directions

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and development. While specific experimental data on its basic properties and biological activities are currently limited, the established chemistry and pharmacology of the pyrazole class of compounds provide a strong foundation for future research.

Further studies are warranted to:

-

Synthesize and fully characterize this compound and determine its precise physicochemical properties.

-

Evaluate its in vitro and in vivo biological activities against a panel of cancer cell lines and in models of inflammation.

-

Elucidate its mechanism of action by identifying its molecular targets and its effects on key signaling pathways.

This in-depth guide, based on the available scientific literature, serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related pyrazole derivatives.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C15H11N3O | CID 877236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bio-fount.com [bio-fount.com]

- 6. PubChemLite - 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carbaldehyde (C15H11N3O) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential therapeutic applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a central pyrazole ring substituted with a phenyl group at the N1 position, a pyridin-4-yl group at the C3 position, and a carbaldehyde (formyl) group at the C4 position.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁N₃O | --INVALID-LINK-- |

| Molecular Weight | 249.27 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | --INVALID-LINK-- |

| CAS Number | 36640-50-3 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like DMSO and DMF | [General knowledge on similar compounds] |

Synthesis

The synthesis of this compound and its derivatives is most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent, which is a complex of a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2]

General Synthetic Workflow

The synthesis generally proceeds in two main steps:

-

Formation of Hydrazone: Condensation of a substituted acetophenone with a hydrazine to form the corresponding hydrazone. For the target molecule, this would involve the reaction of 4-acetylpyridine with phenylhydrazine.

-

Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier reagent (DMF/POCl₃) to effect cyclization into the pyrazole ring and concomitant formylation at the 4-position.[1]

Detailed Experimental Protocol (Adapted from similar syntheses)

The following is a representative experimental protocol for the synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes, which can be adapted for the synthesis of the title compound.[1][4]

Step 1: Synthesis of 4-Acetylpyridine Phenylhydrazone

-

To a solution of 4-acetylpyridine (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold, anhydrous N,N-dimethylformamide (DMF).

-

To this reagent, add the previously synthesized 4-acetylpyridine phenylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.[1]

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Potential Biological Activities and Therapeutic Applications

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide array of biological activities.[5][6][7] While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest potential for several therapeutic applications.

Table 2: Potential Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | Key Molecular Targets/Pathways (Examples) | References |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Kinases (e.g., VEGFR, CDK2, PI3K), Tubulin polymerization, Hippo signaling pathway. | [5][8][9] |

| Anti-inflammatory | Reduction of inflammation. | Cyclooxygenase (COX) enzymes (COX-1, COX-2). | [10][11][12] |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Various bacterial and fungal enzymes and cellular processes. | [7][13][14][15][16] |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | Direct radical scavenging, modulation of antioxidant enzymes. | [6] |

Anticancer Potential

Numerous pyrazole derivatives have demonstrated significant anticancer activity by targeting various signaling pathways crucial for tumor growth and survival.[8][17]

-

Kinase Inhibition: Many pyrazole-containing drugs function as kinase inhibitors, targeting enzymes like VEGFR, PDGFR, and CDK2 that are often dysregulated in cancer.[8]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[5]

-

Hippo Signaling Pathway: Recent studies have identified pyrazolone derivatives that can inhibit the YAP/TEAD interaction in the Hippo signaling pathway, which is implicated in tumorigenesis.[9]

References

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemmethod.com [chemmethod.com]

- 14. researchgate.net [researchgate.net]

- 15. jpsionline.com [jpsionline.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. ijpsjournal.com [ijpsjournal.com]

Spectroscopic and Synthetic Profile of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values and data from closely related analogues to offer a reliable spectroscopic profile. The methodologies for its synthesis, based on established protocols for similar compounds, are also detailed.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₅H₁₁N₃O.[1][2] The structure features a central pyrazole ring substituted with a phenyl group at the N1 position, a pyridin-4-yl group at the C3 position, and a carbaldehyde (formyl) group at the C4 position.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on predictions and analysis of analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehyde Proton | 9.9 - 10.1 | Singlet (s) | - | -CHO |

| Pyrazole Proton | 8.3 - 8.5 | Singlet (s) | - | H-5 of pyrazole |

| Pyridinyl Protons | 8.7 - 8.8 | Doublet (d) | ~6.0 | H-2', H-6' of pyridine |

| 7.7 - 7.8 | Doublet (d) | ~6.0 | H-3', H-5' of pyridine | |

| Phenyl Protons | 7.7 - 7.9 | Multiplet (m) | - | H-2'', H-6'' of phenyl |

| 7.3 - 7.6 | Multiplet (m) | - | H-3'', H-4'', H-5'' of phenyl |

| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aldehyde Carbonyl | 185.0 - 190.0 | -CHO |

| Pyridine C-2', C-6' | ~150.0 | C of pyridine |

| Pyridine C-4' | ~140.0 | C of pyridine |

| Pyridine C-3', C-5' | ~122.0 | C of pyridine |

| Phenyl C-1'' | ~139.0 | C of phenyl |

| Phenyl C-2'', C-6'' | ~120.0 | C of phenyl |

| Phenyl C-3'', C-5'' | ~129.0 | C of phenyl |

| Phenyl C-4'' | ~127.0 | C of phenyl |

| Pyrazole C-3 | ~152.0 | C of pyrazole |

| Pyrazole C-4 | ~115.0 | C of pyrazole |

| Pyrazole C-5 | ~140.0 | C of pyrazole |

Note: Predicted values are based on data for similar pyrazole-4-carbaldehydes and general chemical shift principles for the constituent aromatic rings.

Table 2: Mass Spectrometry (MS) Data

| Technique | Parameter | Predicted Value |

| High-Resolution MS | Monoisotopic Mass | 249.09021 Da[1] |

| Electrospray (ESI-MS) | [M+H]⁺ | 250.09749 m/z[1] |

| [M+Na]⁺ | 272.07943 m/z[1] |

Table 3: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (aldehyde) | 1685 - 1710[3] | Strong |

| C-H Stretch (aldehyde) | 2700 - 2800 | Medium |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1300 - 1400 | Medium |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol/Methanol | 250 - 280 and 300 - 340 | Not available |

Note: Expected values are based on the electronic transitions of the conjugated aromatic system.

Experimental Protocols

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles.

Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the synthesis of similar pyrazole-4-carbaldehydes.

Materials:

-

1-phenyl-3-(pyridin-4-yl)-1H-pyrazole (precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (3-4 equivalents) to N,N-dimethylformamide (used as both reagent and solvent). Stir the mixture for 30-60 minutes at 0-5°C to form the Vilsmeier reagent.

-

Reaction with Pyrazole Precursor: Dissolve 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF or a chlorinated solvent like DCM.

-

Formylation: Slowly add the solution of the pyrazole precursor to the pre-formed Vilsmeier reagent at 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

References

The Diverse Biological Activities of Pyrazole Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, and its carbaldehyde derivatives have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole carbaldehyde derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Synthesis of Pyrazole Carbaldehyde Derivatives

A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the formylation of hydrazones using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).[1][2] The general workflow for this synthesis is depicted below.

Anticancer Activity

Pyrazole carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One notable study identified a series of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors.[4] Compound 43 from this series showed excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM, which is more potent than the standard drug doxorubicin (IC₅₀ of 0.95 μM).[4] Another study reported bis-pyrazole derivatives with potent effects against SMMC7721, SGC7901, and HCT116 human cancer cell lines, with IC₅₀ values ranging from 0.76 to 2.01 µM.[4]

The following table summarizes the anticancer activity of selected pyrazole carbaldehyde derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |

| 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [4] |

| 75 | SMMC7721, SGC7901, HCT116 | 0.76 - 2.01 | 5-FU, ADM | Not specified | [4] |

| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [4] |

| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [4] |

| 53 | HepG2 | 15.98 | Not specified | Not specified | [4] |

| 54 | HepG2 | 13.85 | Not specified | Not specified | [4] |

| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Gemcitabine | Not specified | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole carbaldehyde derivatives (test compounds)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[7][8] Incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyrazole carbaldehyde derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C.[7][8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[7][9] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.

Modulated Signaling Pathways in Cancer

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit key signaling pathways that are dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Some pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[4]

Antimicrobial Activity

Pyrazole carbaldehyde derivatives have also been investigated for their antimicrobial properties against various pathogenic bacteria and fungi.[1][10] The antimicrobial efficacy is typically evaluated by determining the zone of inhibition in agar diffusion assays or by measuring the minimum inhibitory concentration (MIC).

A study on 3-aryl substituted pyrazole-4-carbaldehyde derivatives reported promising antibacterial activity, with some compounds showing efficacy comparable to the antibiotic ampicillin.[1] Another series of pyrazole derivatives demonstrated pronounced effects on strains of S. aureus, E. coli, and Candida species.[10]

The following table summarizes the antimicrobial activity of selected pyrazole carbaldehyde derivatives.

| Compound ID | Microorganism | Zone of Inhibition (mm) | Standard | Standard Zone of Inhibition (mm) | Citation |

| [III]c | Staphylococcus aureus | 18 | Ampicillin | 20 | [1] |

| [III]e | Staphylococcus aureus | 20 | Ampicillin | 20 | [1] |

| [III]c | Escherichia coli | 16 | Ampicillin | 18 | [1] |

| [III]e | Escherichia coli | 17 | Ampicillin | 18 | [1] |

| 4c | S. aureus | 12 | Ciprofloxacin | 27 | [11] |

| 4f | S. aureus | 10 | Ciprofloxacin | 27 | [11] |

| 4c | E. coli | 10 | Ciprofloxacin | 25 | [11] |

| 4f | E. coli | 12 | Ciprofloxacin | 25 | [11] |

| 4c | A. niger | 10 | Amphotericin B | 27 | [11] |

| 4f | A. niger | 12 | Amphotericin B | 27 | [11] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[12][13]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile Petri dishes

-

Pyrazole carbaldehyde derivatives (test compounds)

-

Standard antibiotic or antifungal agent

-

Sterile cork borer or pipette tips

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution or broth.

-

Plate Preparation: Pour molten sterile agar medium into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread a specific volume of the microbial inoculum uniformly over the entire surface of the agar plate.

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.[12]

-

Compound Application: Add a defined volume (e.g., 20-100 µL) of the test compound solution at a known concentration into each well.[12] Also, add a standard antimicrobial agent to one well as a positive control and the solvent used to dissolve the compound as a negative control.

-

Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[14]

Anti-inflammatory Activity

Several pyrazole carbaldehyde derivatives have been synthesized and evaluated for their anti-inflammatory properties.[15][16] The anti-inflammatory activity is often assessed using in vivo models like the carrageenan-induced rat paw edema test or in vitro assays such as the inhibition of protein denaturation.

One study reported that a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes exhibited significant anti-inflammatory activity compared to the standard drug diclofenac sodium.[15] Another series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes also showed potent anti-inflammatory effects.[16]

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole carbaldehyde derivatives.

| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Standard | Standard % Inhibition | Citation |

| 4g | 50 | 58.3 | Diclofenac Sodium | 62.5 | [15] |

| 4i | 50 | 60.4 | Diclofenac Sodium | 62.5 | [15] |

| 4k | 50 | 56.2 | Diclofenac Sodium | 62.5 | [15] |

| 4g | 20 | 59.52 | Diclofenac | Not specified | [16] |

| 4h | 20 | 61.90 | Diclofenac | Not specified | [16] |

| 4j | 20 | 57.14 | Diclofenac | Not specified | [16] |

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.

Materials:

-

Fresh hen's egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Pyrazole carbaldehyde derivatives (test compounds)

-

Diclofenac sodium (standard drug)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound solution at various concentrations.[17]

-

Control and Blank: A control is prepared with the same components but without the test compound. A blank contains only PBS.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.[17]

-

Cooling and Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

Modulated Signaling Pathways in Inflammation

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[18][19] Pyrazole derivatives like celecoxib are known selective COX-2 inhibitors.[18]

Conclusion

Pyrazole carbaldehyde derivatives represent a versatile and highly promising scaffold in drug discovery. Their significant anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-established synthetic routes, make them attractive candidates for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating the design and evaluation of new, more potent therapeutic agents based on the pyrazole carbaldehyde core. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for novel clinical applications.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. jpsionline.com [jpsionline.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Agar diffusion technique: Significance and symbolism [wisdomlib.org]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas. Substituted pyrazoles have demonstrated a remarkable capacity to interact with a wide range of biological targets, leading to their successful application as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, among others. This technical guide provides an in-depth overview of the therapeutic applications of substituted pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel pyrazole-based therapeutics.

Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade

A significant number of commercially successful pyrazole-based drugs exert their therapeutic effects by modulating the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two isoforms of the COX enzyme, the constitutively expressed COX-1 and the inducible COX-2, was a landmark in anti-inflammatory drug development. While COX-1 is responsible for homeostatic functions, COX-2 is upregulated at sites of inflammation and is a key mediator of pain and swelling. Selective inhibition of COX-2 allows for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Quantitative Analysis of COX-2 Inhibitory Activity

The potency and selectivity of substituted pyrazoles as COX inhibitors are typically evaluated using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different compounds.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | 0.04 - 0.73[1][2] | >100[1] |

| COX-1 | 7.7 - 8.3[2] | ||

| Rofecoxib | COX-2 | ~0.02 | >1000 |

| COX-1 | >20 | ||

| Pyrazole Derivative 5u | COX-2 | 1.79[3] | 72.73[3] |

| COX-1 | 130.2[3] | ||

| Pyrazole Derivative 5s | COX-2 | 2.51[3] | 65.75[3] |

| COX-1 | 165.0[3] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (substituted pyrazoles) dissolved in DMSO

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound or vehicle (DMSO) for the control.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Anticancer Applications: Targeting Key Signaling Pathways

Substituted pyrazoles have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various kinases and other targets involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

Many substituted pyrazoles function as ATP-competitive inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

2.1.1. Epidermal Growth Factor Receptor (EGFR) Signaling:

The EGFR signaling pathway plays a crucial role in the development and progression of many cancers. Substituted pyrazoles have been shown to inhibit EGFR and its downstream signaling components.

2.1.2. PI3K/Akt Signaling:

The PI3K/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer. Several pyrazole derivatives have been developed to target components of this pathway.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted pyrazoles is assessed through in vitro cytotoxicity assays against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound | Target/Cell Line | IC50 (µM) |

| Pyrazole-based compound 7 | Aurora A kinase | 0.0289[4] |

| Aurora B kinase | 0.0022[4] | |

| A549 (Lung Cancer) | 0.487[4] | |

| HT29 (Colon Cancer) | 0.381[4] | |

| Pyrazole-based compound 6 | Aurora A kinase | 0.16[4] |

| HCT116 (Colon Cancer) | 0.39[4] | |

| MCF-7 (Breast Cancer) | 0.46[4] | |

| Pyrazole-based compound 1 | Akt1 | 0.061[4] |

| Pyrazole-based compound 2 | Akt1 | 0.0013[4] |

| Pyrazole derivative 49 | EGFR | 0.26[5] |

| HER-2 | 0.20[5] | |

| Pyrazole derivative 21 | HCT116 (Colon Cancer) | 0.39[5] |

| MCF-7 (Breast Cancer) | 0.46[5] | |

| Aurora-A kinase | 0.16[5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for measuring the inhibitory activity of pyrazole derivatives against a specific kinase.

Materials:

-

Recombinant kinase (e.g., EGFR, Akt)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase enzyme and test compound to the wells of a 384-well plate.

-

Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Applications

Substituted pyrazoles have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse and can include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with DNA replication.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound.

| Compound | Organism | MIC (µg/mL) |

| Pyrazolyl chalcone 3b | Various bacteria and fungi | 12.5[6] |

| Pyrazole derivative 3 | E. coli | 0.25[7] |

| Pyrazole derivative 4 | S. epidermidis | 0.25[7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of pyrazole derivatives.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Standard antibiotic (positive control)

Procedure:

-

Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microbe with standard antibiotic), a negative control (microbe with no compound), and a sterility control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of Substituted Pyrazoles

A variety of synthetic routes are available for the preparation of substituted pyrazoles. The choice of method often depends on the desired substitution pattern.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

Experimental Protocol: A mixture of the appropriate chalcone (1 mmol) and hydrazine hydrate or a substituted hydrazine (1.2 mmol) in a suitable solvent such as ethanol or acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized to afford the desired pyrazole derivative.[8]

Structure-Activity Relationships (SAR)

The biological activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring.

-

For COX-2 Inhibition: A sulfonamide or a similar hydrogen-bonding group at the para-position of a phenyl ring at N1 is crucial for selective binding to the COX-2 active site. A trifluoromethyl group at C3 enhances potency.[3]

-

For Kinase Inhibition: The substituents at various positions of the pyrazole ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase, thereby influencing potency and selectivity.[9]

-

For Anticancer Activity: Electron-withdrawing groups on the phenyl rings of pyrazoline derivatives have been shown to enhance cytotoxic activity.[10]

Substituted pyrazoles represent a versatile and highly valuable class of compounds in drug discovery. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for a wide range of therapeutic targets. The continued exploration of the vast chemical space of substituted pyrazoles, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and effective treatments for a multitude of human diseases. This guide has provided a comprehensive overview of the current landscape of pyrazole-based therapeutics, offering valuable insights and methodologies to aid researchers in this exciting and fruitful area of medicinal chemistry.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal solvent-free synthesis of novel pyrazolyl chalcones and pyrazolines as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

Probing the Pharmacological Landscape of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred mechanism of action for the compound 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related pyrazole-4-carbaldehyde derivatives to project its potential biological activities. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated significant anti-inflammatory and anti-cancer properties. This guide collates quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for researchers investigating this and similar compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a known privileged structure in medicinal chemistry. Pyrazole derivatives are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1][2][3] This compound, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[4][5] This guide explores its potential mechanisms of action by examining the established biological targets and signaling pathways modulated by analogous pyrazole-containing molecules.

Inferred Anti-inflammatory Mechanism of Action

Based on studies of related pyrazole derivatives, the anti-inflammatory activity of this compound is likely mediated through the inhibition of key inflammatory enzymes and cytokines.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory effects of many pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Table 1: COX Inhibition by Structurally Related Pyrazole Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrazole-hydrazone derivatives | COX-1 | 5.64 - >100 | [7] |

| COX-2 | 0.58 - 15.32 | [7] | |

| Pyrazole derivatives | COX-2 | 0.019 - 0.061 | [8] |

| Bipyrazole derivatives | COX-2 | 0.72 | [3] |

Attenuation of Pro-inflammatory Cytokines

Several pyrazole derivatives have been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[9] TNF-α plays a central role in systemic inflammation and is a validated target for a range of inflammatory diseases.

Table 2: TNF-α Inhibition by Structurally Related Pyrazole Derivatives

| Compound Class | Assay | IC50 (µM) | Reference |

| Hydrazone derivatives of pyrazole-4-carboxaldehydes | LPS-induced TNF-α in vitro | 3.69 - 5.56 | [9] |

| N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives | LPS-induced TNF-α in vitro | 1.6 - 4.3 | [10] |

Signaling Pathway

The anti-inflammatory action can be visualized through the arachidonic acid cascade and the TNF-α signaling pathway.

Inferred Anti-cancer Mechanism of Action

The anti-cancer potential of this compound can be inferred from the diverse mechanisms exhibited by its structural analogs, which include the inhibition of critical kinases and disruption of microtubule dynamics.

Kinase Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is common in cancer. Pyrazole derivatives have been identified as inhibitors of PI3K.[4]

EGFR is another key target in cancer therapy, and some pyrazole-based compounds have demonstrated inhibitory activity against this receptor tyrosine kinase.[1]

Table 3: Kinase Inhibition by Structurally Related Pyrazole Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |

| Pyrazole carbaldehyde derivative | PI3 Kinase | 0.25 | MCF-7 | [4] |

| Benzoxazine-pyrazole hybrids | EGFR | 0.51 - 0.61 | - | [1] |

| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.016 | A549 | [1] |

| Pyrazole-substituted derivatives | CDK2 | 0.98 | - | [11] |

Inhibition of Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Certain pyrazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4]

Table 4: Cytotoxicity of Structurally Related Pyrazole Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-based hybrid heteroaromatics | A549 (Lung) | 42.79 - 55.73 | [1] |

| Benzofuropyrazole derivative | K562 (Leukemia) | 0.021 | [11] |

| Pyrazole-indole hybrid | HepG2 (Liver) | 6.1 - 7.9 | [12] |

| Pyrazole-indole hybrid | MCF-7 (Breast) | 10.6 - 63.7 | [12] |

| Pyrazole derivative | PC-3 (Prostate) | 0.006 - 0.015 | [6] |

Signaling and Cellular Process Diagrams

The potential anti-cancer mechanisms involve complex signaling cascades and cellular processes.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anti-inflammatory and anti-cancer activities of pyrazole derivatives, based on methodologies described in the literature.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

-

Objective: To determine the IC50 values of the test compound against COX-1 and COX-2.

-

Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, fluorometric or colorimetric probe, test compound, and a microplate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Incubate to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the product formation over time using a microplate reader.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.[4]

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

-

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

-

Materials: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization buffer (e.g., DMSO), and a microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals with the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[13][14]

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

-

Objective: To determine if the test compound inhibits or promotes tubulin polymerization.

-

Materials: Purified tubulin protein, polymerization buffer, GTP, a fluorescence-based reporter, test compound, and a fluorescence plate reader.

-

Procedure:

-

Incubate purified tubulin with the test compound at various concentrations.

-

Initiate polymerization by raising the temperature (e.g., to 37°C) and adding GTP.

-

Monitor the change in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Compare the polymerization curves of treated samples to positive (e.g., colchicine) and negative (e.g., paclitaxel) controls.[6][11]

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, the extensive research on structurally similar pyrazole derivatives provides a strong foundation for inferring its potential biological activities. This compound likely possesses anti-inflammatory properties through the inhibition of COX enzymes and TNF-α production. Furthermore, its anti-cancer potential may be attributed to the inhibition of key signaling kinases such as PI3K and EGFR, as well as the disruption of microtubule dynamics. The data and protocols presented in this guide are intended to facilitate further investigation into the precise molecular mechanisms of this and related pyrazole compounds, ultimately aiding in the development of novel therapeutics.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its discovery in the late 19th century unlocked a vast new territory for chemical synthesis and drug development, leading to the creation of numerous therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of pyrazole-based compounds, with a focus on seminal discoveries and their translation into clinically significant drugs.

The Dawn of Pyrazole Chemistry: Knorr's Seminal Synthesis

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1] While investigating the reaction of ethyl acetoacetate with phenylhydrazine, he serendipitously synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , became a foundational method for constructing the pyrazole ring and remains a versatile tool in organic synthesis to this day.[1][3] The fundamental principle of the Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative.[1]

Experimental Protocol: Knorr's Synthesis of 1-phenyl-3-methyl-5-pyrazolone

The following protocol is based on Knorr's original 1883 publication, providing a historical and practical perspective on this landmark experiment.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Heating apparatus (e.g., water bath)

-

Reaction vessel

-

Separatory funnel

-

Crystallization dish

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine ethyl acetoacetate and phenylhydrazine in equimolar amounts. The reaction is typically carried out without a solvent.

-

Initial Condensation: The mixture is heated, often on a water bath, which initiates a condensation reaction between the ketone group of the ethyl acetoacetate and the hydrazine. This step results in the formation of a phenylhydrazone intermediate and the elimination of a water molecule.

-

Cyclization: Continued heating of the intermediate promotes an intramolecular cyclization. The amino group of the hydrazine attacks the ester carbonyl group, leading to the formation of the pyrazolone ring and the elimination of ethanol.

-

Isolation and Purification: Upon cooling, the reaction mixture solidifies. The crude product, 1-phenyl-3-methyl-5-pyrazolone, can be collected and purified by recrystallization from a suitable solvent such as ethanol.

Early Pyrazole-Based Drugs: Antipyrine and Phenylbutazone

The discovery of the pyrazole ring system quickly led to the development of the first synthetic, non-opioid analgesics and antipyretics.

Antipyrine (Phenazone)

Shortly after his initial discovery, Ludwig Knorr synthesized Antipyrine in the early 1880s.[2][4] This compound, chemically 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, was one of the first commercially successful synthetic drugs, widely used for its potent analgesic and antipyretic properties.[4][5]

Synthesis of Antipyrine:

The synthesis of antipyrine is a two-step process that begins with the Knorr synthesis of 1-phenyl-3-methyl-5-pyrazolone, followed by methylation.[6][7]

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (as described in the Knorr synthesis protocol above).

Step 2: Methylation of 1-phenyl-3-methyl-5-pyrazolone

-

The synthesized 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent, such as methanol or acetonitrile.[8][9]

-

A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution in the presence of a base (e.g., sodium hydroxide).[6][8][9]

-

The reaction mixture is heated under reflux to facilitate the methylation of the pyrazolone ring, yielding antipyrine.

-

The product is then isolated and purified, typically by recrystallization.

Phenylbutazone

Introduced in 1949, Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) was another early pyrazole derivative that found widespread use as a potent non-steroidal anti-inflammatory drug (NSAID) for treating rheumatic disorders.[10][11] Although its use in humans is now restricted due to potential side effects, it remains an important medication in veterinary medicine, particularly for horses.[10][12]

Synthesis of Phenylbutazone:

The classical synthesis of phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a strong base like sodium ethoxide.[5][13]

Experimental Protocol: Phenylbutazone Synthesis

Materials:

-

Diethyl n-butylmalonate

-

Hydrazobenzene

-

Sodium ethoxide (or another strong base)

-

Anhydrous toluene (or a similar high-boiling solvent)

-

Dilute hydrochloric acid

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydrazobenzene in anhydrous toluene.

-

Base Addition: Add sodium ethoxide to the solution.

-

Condensation: Slowly add diethyl n-butylmalonate to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours to drive the condensation and cyclization reaction.

-

Workup: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the crude phenylbutazone.

-

Purification: The crude product is collected by filtration and purified by recrystallization from ethanol.

Modern Pyrazole-Based Drugs: A New Era of Targeted Therapies

The versatility of the pyrazole scaffold has continued to be exploited in modern drug discovery, leading to the development of highly selective and potent therapeutic agents.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib , marketed under the brand name Celebrex, is a diaryl-substituted pyrazole that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[14] It was patented in 1993 and gained widespread use for its anti-inflammatory, analgesic, and antipyretic effects, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14][15]

Mechanism of Action: COX-2 Inhibition

Celecoxib's therapeutic effects stem from its selective inhibition of the COX-2 enzyme.[16] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] By selectively blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[17]

Rimonabant: A Cannabinoid Receptor Antagonist

Rimonabant is a pyrazole derivative that acts as a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1).[18][19] It was developed as an anti-obesity drug but was later withdrawn from the market due to psychiatric side effects.[18][20]

Mechanism of Action: CB1 Receptor Blockade

The endocannabinoid system plays a role in regulating appetite and energy balance.[15] Rimonabant exerts its effects by blocking the CB1 receptor, thereby modulating the signaling of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol.[15][16] This blockade was intended to reduce appetite and food intake.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed pyrazole-based compounds.

Table 1: Inhibitory Activity of Pyrazole-Based Drugs

| Compound | Target | IC50 / Ki Value | Reference(s) |

| Celecoxib | COX-2 | IC50: 40 nM | [1] |

| Rimonabant | CB1 Receptor | Ki: 1.98 - 2 nM | [21][22] |

Table 2: Pharmacokinetic Parameters of Pyrazole-Based Drugs in Humans

| Compound | Bioavailability | Protein Binding | Elimination Half-life | Primary Metabolism Route | Reference(s) |

| Antipyrine | ~97% | Low | 9.7 - 11.7 hours | Hepatic (CYP450) | [4][23] |

| Phenylbutazone | High | >98% | ~70 hours | Hepatic | [10][13] |

| Celecoxib | 22-40% (capsule) | ~97% | ~11 hours | Hepatic (CYP2C9) | [11][24][25] |

| Rimonabant | Undetermined | Nearly 100% | 6 - 16 days | Hepatic (CYP3A4) | [19] |

Conclusion

From its serendipitous discovery in the 19th century to its central role in modern drug design, the pyrazole scaffold has demonstrated remarkable versatility and therapeutic potential. The journey from early analgesics like Antipyrine and Phenylbutazone to targeted therapies such as Celecoxib and the investigational compound Rimonabant highlights the enduring importance of this heterocyclic core in medicinal chemistry. The ability to readily synthesize and modify the pyrazole ring continues to inspire the development of novel drug candidates with improved efficacy and safety profiles, ensuring its relevance in the ongoing quest for new medicines.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System | MDPI [mdpi.com]

- 4. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. brainly.in [brainly.in]

- 7. m.youtube.com [m.youtube.com]

- 8. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jme.bioscientifica.com [jme.bioscientifica.com]

- 17. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. Rimonabant - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antipyrine: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 24. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. accessdata.fda.gov [accessdata.fda.gov]

Physicochemical characteristics of 1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring system substituted with a phenyl group at the 1-position, a pyridin-4-yl group at the 3-position, and a carbaldehyde (formyl) group at the 4-position. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the available physicochemical characteristics, synthetic methodologies, and potential biological relevance of this specific pyrazole derivative.

Physicochemical Characteristics

Detailed experimental data for this compound is limited in the public domain. The following tables summarize the available information, which primarily consists of basic identifiers and predicted data.

Table 1: General and Chemical Identifiers

| Property | Value | Source |

| Chemical Name | 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | N/A |

| CAS Number | 371917-81-6 | N/A |

| Molecular Formula | C₁₅H₁₁N₃O | N/A |

| Molecular Weight | 249.27 g/mol | N/A |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Insoluble in water and common organic solvents. | [1] |

| pKa | Data not available | N/A |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C. | N/A |

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 250.0975 |

| [M+Na]⁺ | 272.0794 |

| [M-H]⁻ | 248.0829 |

Note: This data is predicted and has not been experimentally confirmed.

Spectroscopic Data

No experimentally obtained spectra (NMR, IR, Mass Spectrometry) for this compound are currently available in the surveyed literature. The characterization of this compound would typically involve:

-

¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity. Expected signals would include those for the pyrazole proton, the aldehyde proton, and the aromatic protons of the phenyl and pyridinyl rings.

-

¹³C NMR Spectroscopy: To identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde and the carbons of the heterocyclic and aromatic rings.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key absorptions would be expected for the C=O stretch of the aldehyde, C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and C-H stretching vibrations.

-